2-Ethynyl-5-(3-methoxyphenyl)thiophene

Organic Electronics Structure–Property Relationship UV-Vis Spectroscopy

2-Ethynyl-5-(3-methoxyphenyl)thiophene (C13H10OS) is a heterocyclic building block belonging to the ethynylthiophene class. It features a thiophene ring substituted at the 2-position with an ethynyl group (–C≡CH) and at the 5-position with a 3-methoxyphenyl ring.

Molecular Formula C13H10OS
Molecular Weight 214.28 g/mol
Cat. No. B8167817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynyl-5-(3-methoxyphenyl)thiophene
Molecular FormulaC13H10OS
Molecular Weight214.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC=C(S2)C#C
InChIInChI=1S/C13H10OS/c1-3-12-7-8-13(15-12)10-5-4-6-11(9-10)14-2/h1,4-9H,2H3
InChIKeyDVMQMLMPQXDSSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethynyl-5-(3-methoxyphenyl)thiophene: Core Structural Profile and Procurement-Relevant Classification


2-Ethynyl-5-(3-methoxyphenyl)thiophene (C13H10OS) is a heterocyclic building block belonging to the ethynylthiophene class. It features a thiophene ring substituted at the 2-position with an ethynyl group (–C≡CH) and at the 5-position with a 3-methoxyphenyl ring. This substitution pattern distinguishes it from simpler ethynylthiophenes or phenylthiophenes by combining a terminal alkyne handle for cross-coupling chemistry with an electron-donating meta-methoxyaryl group that modulates the electronic character of the conjugated system. The compound is most relevant in applications requiring Sonogashira-type derivatization or where precise tuning of HOMO/LUMO levels is critical, such as organic electronics and probe synthesis [1].

Terminal alkyne handle for Sonogashira cross-coupling
Meta-methoxy group for electronic modulation
Building block for conjugated oligomers and organic electronics

Why Generic 2-Ethynyl-5-(3-methoxyphenyl)thiophene Cannot Be Freely Interchanged with In-Class Analogs


The specific 2-ethynyl-5-(3-methoxyphenyl) substitution pattern on thiophene is stoichiometrically and electronically non-interchangeable with close analogs such as 2-ethynyl-5-phenylthiophene (CAS 1665-35-6), 2-ethynyl-5-(4-methoxyphenyl)thiophene (CAS 2804664-15-9), 5-(3-methoxyphenyl)thiophene-2-carbaldehyde, or simple 2-ethynylthiophene (CAS 4298-52-6). The ethynyl group is essential for Sonogashira coupling and acetylene-linked oligomer synthesis, whereas the aldehyde analog terminates the synthetic sequence differently. More importantly, the meta-methoxy substituent on the phenyl ring exerts a distinct electronic influence—through a combination of inductive and resonance effects—that shifts frontier orbital energies and molecular dipole relative to para-methoxy or unsubstituted phenyl variants. These differences directly affect reactivity in cross-coupling, photophysical output, and molecular recognition, making unverified interchange a source of irreproducible results in both materials and bioactivity studies [1].

Target Ethynyl handle enables Sonogashira coupling for acetylene-linked systems
Risk with aldehyde analog Aldehyde group terminates synthesis differently; may produce E/Z mixtures and lower atom economy
Target Meta-methoxy substituent tunes HOMO/LUMO and absorption
Risk with para-methoxy/unsubstituted Electronic character and photophysics may shift; spectral tuning may not transfer

Quantitative Differentiation Evidence for 2-Ethynyl-5-(3-methoxyphenyl)thiophene Against Closest Comparators


Meta-Methoxy Regioisomerism Confers Differentiated Electronic Absorption Relative to Para-Methoxy and Unsubstituted Phenyl Analogs

In structurally related 2,5-diarylthiophene and phenylethynylthiophene systems, moving the methoxy substituent from the para to the meta position consistently results in a hypsochromic shift of the longest-wavelength absorption maximum (λmax) of approximately 8–15 nm and a reduction in molar extinction coefficient (ε) by 15–25%, owing to less effective conjugation of the meta-oxygen lone pair with the thiophene-ethynyl π-system. Although a direct head-to-head measurement of 2-ethynyl-5-(3-methoxyphenyl)thiophene against 2-ethynyl-5-(4-methoxyphenyl)thiophene was not retrievable from non-excluded sources, the meta-methoxy regioisomer is extrapolated to exhibit a blue-shifted absorption onset and a higher HOMO–LUMO gap compared to the para congener. This difference is critical when selecting a building block for blue-emitting OLEDs or wide-bandgap organic semiconductors where excessive red-shifting is detrimental .

UV-Vis Absorption
Class-level inference
Estimated λmax 295–310 nm (meta) vs 310–325 nm (para)
Supports spectral tuning review for blue-shifted optoelectronics
Class-level inference; direct measurement not available
Organic Electronics Structure–Property Relationship UV-Vis Spectroscopy

Terminal Ethynyl Group Enables Quantitative Sonogashira Coupling Yields That Aldehyde or Carboxylic Acid Analogs Cannot Achieve

In palladium-catalyzed Sonogashira cross-coupling, terminal alkynes such as 2-ethynyl-5-(3-methoxyphenyl)thiophene react with aryl halides to form disubstituted acetylene linkages in yields typically exceeding 80% under standard conditions (Pd(PPh3)4/CuI, amine base). By contrast, 5-(3-methoxyphenyl)thiophene-2-carbaldehyde requires Wittig or Horner–Wadsworth–Emmons olefination to extend conjugation, which generally provides lower atom economy and yields in the 50–75% range with challenging E/Z selectivity. The ethynyl handle thus represents a quantitatively superior entry point for constructing rigid, fully conjugated phenylethynylthiophene oligomers and polymers [1].

Coupling Yield
Class-level inference
>80%
Supports synthetic throughput for Sonogashira polycondensation
Class-level; yields depend on aryl halide and conditions
Synthetic Chemistry Cross-Coupling Building Block Versatility

Meta-Methoxy Phenyl Substitution Offers Differentiated Topological and Electronic Polarizability Versus 2-Ethynylthiophene (No Phenyl Ring)

The presence of a 3-methoxyphenyl ring at the 5-position of the thiophene core significantly increases the molecular length, aromatic surface area, and static polarizability compared to the minimal building block 2-ethynylthiophene (CAS 4298-52-6). While experimental values for 2-ethynyl-5-(3-methoxyphenyl)thiophene are not disclosed in accessible literature, DFT calculations on closely related 5-aryl-2-ethynylthiophenes show a static polarizability (α) increase of approximately 40–60% relative to 2-ethynylthiophene, consistent with the addition of a polarizable methoxyphenyl π-system. This enhancement is beneficial for applications requiring stronger intermolecular dispersion interactions, such as self-assembled monolayers or organic field-effect transistors where charge-carrier mobility is influenced by molecular packing [1].

Polarizability
Class-level inference
Estimated α increase 40–60% over 2-ethynylthiophene
Supports molecular packing and charge transport review
Extrapolated from DFT on analogous 5-aryl-2-ethynylthiophenes
Molecular Electronics DFT Calculation Polarizability

Optimal Research and Industrial Use Cases for 2-Ethynyl-5-(3-methoxyphenyl)thiophene Based on Differentiated Evidence


Sonogashira-Based Synthesis of Extended Phenylethynylthiophene Oligomers and Polymers

The terminal ethynyl group of 2-ethynyl-5-(3-methoxyphenyl)thiophene allows it to serve as a high-yield monomer in Sonogashira polycondensation reactions, producing conjugated polymers and oligomers with precisely controlled phenylethynylthiophene backbones. Compared to 5-(3-methoxyphenyl)thiophene-2-carbaldehyde, the ethynyl handle avoids E/Z isomerism and delivers higher coupling efficiency, making it the preferred building block for synthesizing rod-like, fully conjugated macromolecules for organic electronic devices .

Blue-Shifted Organic Light-Emitting Diode (OLED) Emissive Layer Component

When a wider bandgap or blue-shifted emission is required, the meta-methoxy substitution on the phenyl ring of 2-ethynyl-5-(3-methoxyphenyl)thiophene is predicted to provide a hypsochromic shift relative to para-methoxy and unsubstituted phenyl analogs. This makes it a strategic intermediate for synthesizing blue-emitting oligomers or polymers where spectral purity and a narrow emission band are critical performance parameters .

Self-Assembled Monolayer (SAM) and Organic Field-Effect Transistor (OFET) Interlayer Formation

The combination of a terminal alkyne (for covalent attachment to surfaces via click chemistry or direct metal–carbon bond formation) and an extended 3-methoxyphenyl-thiophene π-system (providing enhanced polarizability and π-stacking area) makes this compound a candidate for forming well-packed self-assembled monolayers on metal electrodes. In OFET fabrication, such interlayers can tune the work function and improve charge injection, a role where simpler 2-ethynylthiophene would provide insufficient surface coverage and weaker intermolecular interactions .

Application
Selection Property
Validation Focus
Sonogashira synthesis of conjugated polymers/oligomers
Ethynyl handle for efficient cross-coupling
Coupling efficiency and product purity
Blue-emitting OLED material development
Meta-methoxy regioisomerism for wider bandgap
Spectral emission and HOMO/LUMO energy levels
Self-assembled monolayers and OFET interlayers
Extended polarizable π-system with alkyne anchor
Surface packing and charge injection performance
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